L18-MDP

NOD2 signaling innate immunity NF-κB activation

L18-MDP is a potent and selective NOD2 agonist. The C18 stearoyl modification confers enhanced potency, stability, and a reduced pyrogenic profile versus unmodified MDP. Ideal for Th1-biased adjuvant development and NOD2 pathway studies. Ensure optimal experimental outcomes by selecting this specific lipophilic derivative.

Molecular Formula C37H66N4O12
Molecular Weight 758.9 g/mol
Cat. No. B12390870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL18-MDP
Molecular FormulaC37H66N4O12
Molecular Weight758.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(C(C(C(C=O)NC(=O)C)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)O)O
InChIInChI=1S/C37H66N4O12/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-32(47)52-24-30(44)33(48)34(29(23-42)40-27(4)43)53-26(3)37(51)39-25(2)36(50)41-28(35(38)49)21-22-31(45)46/h23,25-26,28-30,33-34,44,48H,5-22,24H2,1-4H3,(H2,38,49)(H,39,51)(H,40,43)(H,41,50)(H,45,46)/t25-,26+,28+,29-,30+,33+,34+/m0/s1
InChIKeyIQNQAWNXMSAMSY-FMYAOWEFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L18-MDP Procurement Guide: Technical Overview of Lipophilic NOD2 Agonist


L18-MDP (CAS 83461-56-7; also designated MDP-Lys(L18), muroctasin, romurtide) is a lipophilic derivative of muramyl dipeptide (MDP) in which a C18 stearoyl fatty acid chain is esterified to the muramyl moiety [1]. It functions as a potent and selective agonist of the cytosolic pattern recognition receptor NOD2 (nucleotide-binding oligomerization domain-containing protein 2) [2]. The compound is a synthetic analog of the minimal bioactive peptidoglycan motif common to bacterial cell walls, originally developed to enhance the immunostimulatory activity of native MDP while mitigating its clinical limitations [3]. L18-MDP serves as a critical research tool for investigating NOD2 signaling pathways, innate immune activation, and adjuvant formulation development.

L18-MDP vs Generic MDP Analogs: Why Chemical Identity Determines Functional Outcome


L18-MDP is not functionally interchangeable with unmodified muramyl dipeptide or other lipophilic MDP derivatives bearing different fatty acyl chain lengths. The C18 stearoyl modification at the C6 position of the muramyl moiety is the critical structural determinant that confers the compound's distinctive pharmacological profile [1]. This specific lipophilic substitution alters cellular uptake kinetics, intracellular processing requirements, NOD2 activation potency, plasma half-life, and pyrogenic liability relative to parent MDP and alternative acyl-chain variants [2]. Procurement decisions based solely on the MDP pharmacophore—without regard to the precise lipophilic modification—will yield divergent experimental outcomes in NOD2 activation assays, in vivo protection studies, and adjuvant formulation performance. The quantitative evidence below establishes the specific functional consequences of selecting L18-MDP versus its closest structural analogs.

L18-MDP Quantitative Differentiation: Head-to-Head Performance Data vs MDP and Analogs


L18-MDP Demonstrates ~100-Fold Higher NOD2 Activation Potency Than Unmodified MDP in Cellular Assays

In HEK-Blue NOD2 reporter cells, L18-MDP is substantially more potent than unmodified MDP at inducing human NOD2-dependent NF-κB transactivation. Dose-response analysis reveals that much larger quantities of MDP are required to achieve activation levels comparable to L18-MDP [1]. BindingDB reports an EC50 value of 30 nM for L18-MDP-mediated NOD2 activation in HEK-Blue hNOD2 cells as measured by SEAP reporter activity after 18 hours [2].

NOD2 signaling innate immunity NF-κB activation

L18-MDP Exhibits Extended Plasma Half-Life Compared to Parent MDP

The lipophilic stearoyl modification of L18-MDP confers a significantly extended biological half-life relative to unmodified MDP. In human pharmacokinetic studies following a single subcutaneous administration of 400 μg MDP-Lys(L18) in healthy volunteers, the compound exhibited a terminal half-life of 2.7 ± 0.8 hours [1]. The liposomal formulation of MTP-PE (mifamurtide) demonstrates a serum half-life of 2.05 ± 0.40 hours in healthy adults following 4 mg intravenous infusion [2]. The extended half-life of L18-MDP/MDP-Lys(L18) relative to native MDP is consistently cited as a key differentiation advantage [3].

pharmacokinetics immunomodulator in vivo persistence

L18-MDP-Containing norAbu Analogs Demonstrate Depressed Pyrogenicity Compared to Parent MDP in Rabbit Model

Fatty acyl analogues of MDP incorporating the L18 modification and the normuramyl-L-α-aminobutanoyl (norAbu) structural moiety demonstrate depressed pyrogenicity when tested in rabbits in vivo. Compounds including N-L18 norAbuGMDP, norAbuMDP-Lys(L18), and norAbuGMDP-Lys(L18) show reduced pyrogenic responses in both free (micellar) state and in liposomal formulations following subcutaneous and intravenous application [1]. This represents a direct structural modification of the L18-MDP scaffold that retains NOD2 and NLRP3 stimulatory potency comparable to free MDP and other positive controls while mitigating the fever-inducing liability characteristic of native MDP [2].

pyrogenicity adjuvant safety norAbu analogs

MDP-Lys(L18) as Vaccine Adjuvant: Significantly Enhanced Neutralizing Antibody Titers vs Vaccine Alone in Hantavirus Model

In a head-to-head comparative study, mice immunized subcutaneously twice at 2-week intervals with inactivated B-1 hantavirus vaccine admixed with 100 μg MDP-Lys(L18) exhibited significantly higher neutralizing antibody titers against HFRS virus than mice receiving vaccine alone during weeks 3-9 post-primary immunization [1]. Both MDP-Lys(L18) and the comparator lipophilic derivative B30-MDP enhanced neutralizing antibody titers and increased the number of HFRS virus-specific IgG1 and IgM antibody-producing cells as measured by ELISPOT assay at week 4 [2].

vaccine adjuvant hantavirus neutralizing antibody

MDP-Lys(L18) Augments Cellular Immunity to Live Salmonella Vaccine Including Extended Temporal Window of Efficacy

In a study evaluating adjuvant effects on a temperature-sensitive Salmonella enteritidis mutant vaccine (Ts-O), MDP-Lys(L18) augmented protective immunity and bactericidal capacity in peritoneal cavities and spleens of C57BL/6 mice [1]. Notably, MDP-Lys(L18) remained effective when administered 48 hours before or after vaccine inoculation, demonstrating a flexible temporal window of adjuvant activity [2]. Mice receiving MDP-Lys(L18) plus Ts-O vaccine exhibited augmented footpad swelling in delayed-type hypersensitivity (DTH) assays compared to controls receiving vaccine alone [3].

cellular immunity Salmonella vaccine delayed-type hypersensitivity

norAbuMDP-Lys(B30) Adjuvant Formulation Induces Th1-Biased Antibody Response vs Th2 Bias of Alum and Parent MDP

In nanoparticle vaccination studies using metallochelation liposomes, the lipophilic norAbuMDP-Lys(B30) adjuvant (a close structural analog in the L18/B30 fatty acyl series) provoked OspA-specific antibody responses with a strong Th1 bias as evidenced by IgG2a subclass dominance [1]. In direct contrast, adjuvant effects of Alum or parent MDP produced a strong Th2 bias characterized by IgG1 subclass dominance [2]. This Th1-polarizing property is mechanistically linked to the lipophilic modification of the MDP scaffold and represents a key immunological differentiation from conventional adjuvants.

Th1/Th2 polarization adjuvant mechanism antibody isotype

L18-MDP Optimal Application Scenarios: Evidence-Based Procurement Guidance


NOD2 Pathway Activation Studies Requiring High-Potency Agonist

Researchers investigating NOD2-dependent NF-κB signaling, inflammasome activation, or innate immune recognition of bacterial peptidoglycan should select L18-MDP over unmodified MDP. The compound's EC50 of 30 nM in HEK-Blue hNOD2 cells [1] and substantially greater potency than MDP in achieving comparable NOD2 activation [2] enables robust pathway stimulation at lower working concentrations (1-100 ng/mL), minimizing compound consumption and potential off-target effects.

Vaccine Adjuvant Formulation for Enhanced Humoral and Cellular Immunity

MDP-Lys(L18) is validated as an effective vaccine adjuvant for enhancing both humoral and cellular immune responses. Evidence from hantavirus vaccine studies demonstrates significantly elevated neutralizing antibody titers and increased antibody-producing cells when MDP-Lys(L18) is co-administered with inactivated vaccine [3]. Additionally, the compound augments cellular immunity to live bacterial vaccines with a flexible 48-hour temporal window of efficacy [4], providing practical formulation flexibility not available with adjuvants requiring strict temporal co-administration.

In Vivo Protection Studies Against Bacterial and Fungal Infections

L18-MDP demonstrates protective efficacy in murine infection models when administered prophylactically. A single 100 μg subcutaneous dose protects mice against Klebsiella pneumoniae and Escherichia coli challenge . Against E. coli infections, L18-MDP exhibits high protective activity irrespective of administration route (subcutaneous, intraperitoneal, intravenous, or oral), with bacteremia occurring in early-phase infection almost completely prevented by treatment 1 day before challenge . Mice infected with Candida albicans show increased survival rates following L18-MDP treatment (100-200 μg s.c. or i.p., once daily for 3 days) [5].

Th1-Polarizing Adjuvant for Intracellular Pathogen and Cancer Vaccine Development

For vaccine applications requiring Th1-biased immune responses—such as those targeting intracellular pathogens or cancer immunotherapy—L18-MDP and its structurally related lipophilic norAbu analogs offer a critical functional advantage. Unlike alum and parent MDP, which induce Th2-biased responses characterized by IgG1 subclass dominance, norAbuMDP-Lys(B30) adjuvant formulations provoke OspA-specific antibody responses with strong Th1 bias and IgG2a dominance [6]. This polarization property stems directly from the lipophilic MDP scaffold modification and supports procurement of L18-MDP and its analogs for Th1-directed adjuvant development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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